4,5-dimethyl-1,3-oxazole-2-thiol
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Overview
Description
The compound with the identifier “4,5-dimethyl-1,3-oxazole-2-thiol” is a chemical substance that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound with the identifier “4,5-dimethyl-1,3-oxazole-2-thiol” involves several steps. The exact synthetic route can vary depending on the desired purity and yield. Generally, the synthesis involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure the highest yield and purity of the compound.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
In an industrial setting, the production of the compound with the identifier “this compound” is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are carried out in large-scale reactors to produce significant quantities of the compound.
Automation: The process is often automated to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
The compound with the identifier “4,5-dimethyl-1,3-oxazole-2-thiol” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving the compound with the identifier “this compound” typically use common reagents such as:
Oxidizing Agents: For oxidation reactions, reagents like potassium permanganate or hydrogen peroxide are used.
Reducing Agents: For reduction reactions, reagents like sodium borohydride or lithium aluminum hydride are employed.
Catalysts: Catalysts such as palladium on carbon or platinum are often used to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce lower oxidation state compounds.
Scientific Research Applications
The compound with the identifier “4,5-dimethyl-1,3-oxazole-2-thiol” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on different biological pathways.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism by which the compound with the identifier “4,5-dimethyl-1,3-oxazole-2-thiol” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Properties
IUPAC Name |
4,5-dimethyl-1,3-oxazole-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-3-4(2)7-5(8)6-3/h1-2H3,(H,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJIHKUDPINBCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=N1)S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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